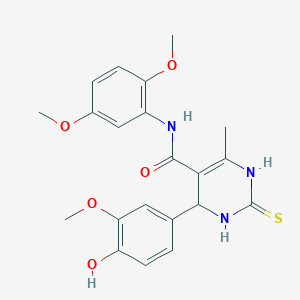![molecular formula C20H24N4OS B3960550 1-[1-[1-[(5-Phenylthiophen-2-yl)methyl]piperidin-4-yl]triazol-4-yl]ethanol](/img/structure/B3960550.png)
1-[1-[1-[(5-Phenylthiophen-2-yl)methyl]piperidin-4-yl]triazol-4-yl]ethanol
Übersicht
Beschreibung
1-[1-[1-[(5-Phenylthiophen-2-yl)methyl]piperidin-4-yl]triazol-4-yl]ethanol is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a piperidine ring, and a triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-[1-[(5-Phenylthiophen-2-yl)methyl]piperidin-4-yl]triazol-4-yl]ethanol typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a phenyl-substituted acetylene with sulfur in the presence of a catalyst.
Piperidine Ring Formation: The piperidine ring is often formed via cyclization reactions involving appropriate amine precursors.
Triazole Ring Formation: The triazole ring can be synthesized through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, between an azide and an alkyne.
Final Coupling and Functionalization: The final step involves coupling the thiophene, piperidine, and triazole intermediates, followed by functionalization to introduce the ethanol group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-[1-[1-[(5-Phenylthiophen-2-yl)methyl]piperidin-4-yl]triazol-4-yl]ethanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
1-[1-[1-[(5-Phenylthiophen-2-yl)methyl]piperidin-4-yl]triazol-4-yl]ethanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Wirkmechanismus
The mechanism of action of 1-[1-[1-[(5-Phenylthiophen-2-yl)methyl]piperidin-4-yl]triazol-4-yl]ethanol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. For example, the triazole ring may interact with metal ions, while the piperidine ring can engage in hydrogen bonding with biological macromolecules. These interactions can lead to changes in cellular processes, such as signal transduction and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[(5-Phenylthiophen-2-yl)methyl]piperazine: This compound shares the thiophene and piperidine rings but lacks the triazole and ethanol groups.
Thiophenes: Compounds containing the thiophene ring are structurally similar and exhibit similar chemical reactivity.
Piperidine Derivatives: These compounds share the piperidine ring and are widely studied for their pharmacological properties.
Uniqueness
1-[1-[1-[(5-Phenylthiophen-2-yl)methyl]piperidin-4-yl]triazol-4-yl]ethanol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the triazole ring, in particular, enhances its ability to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
1-[1-[1-[(5-phenylthiophen-2-yl)methyl]piperidin-4-yl]triazol-4-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4OS/c1-15(25)19-14-24(22-21-19)17-9-11-23(12-10-17)13-18-7-8-20(26-18)16-5-3-2-4-6-16/h2-8,14-15,17,25H,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSPWHHGPWDPKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=N1)C2CCN(CC2)CC3=CC=C(S3)C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B3960471.png)
![5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3960474.png)

![{[5-(2-phenylethyl)-4-pyridin-3-yl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3960485.png)



![9-hydroxy-8,8-dimethyl-10-(1-piperidinyl)-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one](/img/structure/B3960510.png)
![2-{[4-(4-chlorophenyl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B3960522.png)
![2-{[3-cyano-4-(4-isopropylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-1-naphthylacetamide](/img/structure/B3960536.png)

![3-[(4-methylphenyl)sulfamoyl]-N-(1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B3960557.png)
![4-bromo-N-[(E)-3-(4-methoxyanilino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B3960576.png)
![2-Amino-1-(3-chloro-4-methylphenyl)-4-[5-methyl-2-(methylsulfanyl)thiophen-3-YL]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B3960578.png)
